3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide
CAS No.: 1951440-11-1
Cat. No.: VC7955736
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1951440-11-1 |
---|---|
Molecular Formula | C10H11NO2S |
Molecular Weight | 209.27 |
IUPAC Name | 3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide |
Standard InChI | InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3 |
Standard InChI Key | ZRTORADAYSKNIA-UHFFFAOYSA-N |
SMILES | CC1=CS(=O)(=O)C2=CC=CC=C2N1C |
Canonical SMILES | CC1=CS(=O)(=O)C2=CC=CC=C2N1C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3,4-dimethyl-4H-1,4-benzothiazine-1,1-dioxide consists of a benzene ring fused to a 1,4-thiazine ring, where the sulfur atom is oxidized to a sulfone (1,1-dioxide). Methyl groups at positions 3 and 4 introduce steric and electronic modifications that influence reactivity and biological interactions . The molecular formula is C₁₀H₁₁NO₂S, with a molecular weight of 225.27 g/mol (calculated from analogs in ).
Key Features:
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Sulfone group: Enhances polarity and stability compared to non-oxidized thiazines .
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Methyl substituents: Modulate electronic density and steric hindrance, affecting binding to biological targets .
Spectroscopic Characterization
Data from analogous 1,4-benzothiazine sulfones ( ) provide insights into expected spectral properties:
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IR: Strong absorption bands at ~1,330 cm⁻¹ and ~1,150 cm⁻¹ (S=O symmetric/asymmetric stretching) .
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¹H NMR:
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MS: Molecular ion peak at m/z 225 (M⁺), with fragmentation patterns indicative of sulfone and methyl loss .
Synthesis and Derivatives
Synthetic Routes
The compound is synthesized via condensation-oxidation strategies, leveraging methodologies developed for related benzothiazine sulfones ( ):
Route 2: Gabriel–Colman Rearrangement
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide undergoes rearrangement with alkylating agents (e.g., methyl iodide) in basic conditions to introduce methyl groups .
Reaction Yields and Conditions
Reaction Step | Conditions | Yield (%) | Source |
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Condensation (β-diketone) | DMSO, 190°C, 20 min | 70–94 | |
Oxidation (H₂O₂/AcOH) | Reflux, 15 min | 65–80 | |
Methylation (Gabriel–Colman) | NaOEt, CH₃I, 40–50°C | 75–90 |
Pharmacological and Biological Activities
Antimicrobial Properties
Derivatives of 1,4-benzothiazine sulfones exhibit broad-spectrum activity against Gram-positive bacteria. For example:
Structure-Activity Relationship (SAR):
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Methyl groups: Enhance lipophilicity, improving membrane penetration .
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Sulfone moiety: Critical for disrupting bacterial cell wall synthesis .
Industrial and Research Applications
Drug Development
3,4-Dimethyl-4H-1,4-benzothiazine-1,1-dioxide serves as a precursor for:
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Antipsychotic agents: Structural analogs inhibit dopamine receptors .
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Anti-inflammatory drugs: COX-2 inhibition via sulfone-mediated redox modulation .
Material Science
Sulfone-containing benzothiazines are utilized in:
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